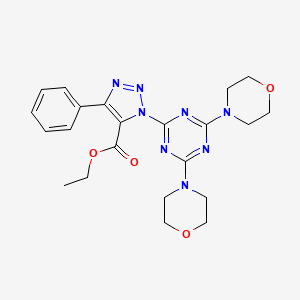

![molecular formula C22H16ClF2N5OS B3557499 7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557499.png)

7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Descripción general

Descripción

Indole derivatives, such as the one you mentioned, are recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . They are useful not only as medicines but also as agrochemicals and functional materials .

Synthesis Analysis

Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization . Here, they show the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .

Mecanismo De Acción

In a study, a compound similar to the one you mentioned, identified as 5-((7-chloro-6-fluoro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione (F-nec), was found to be a novel potent necroptosis inhibitor . Necroptosis is an inflammatory form of regulated necrosis mediated by receptor-interacting kinase 1 (RIP1), RIP3, and pseudokinase mixed lineage kinase domain-like protein (MLKL) and is extensively implicated in liver inflammatory disease . F-nec efficiently blocked TNFα-induced necroptosis in human and mice cells .

Safety and Hazards

Pre-treatment of F-nec could prevent hepatic necrosis by reducing RIP1-mediated necroptosis and also effectively ameliorated LPS/GalN induced acute liver failure by attenuating cell death signaling-stimulated JNK pathway activation and then suppressing JNK-triggered inflammation . This highlights its great potential for use in the treatment of RIP1-driven inflammatory liver diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[chloro(difluoro)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClF2N5OS/c23-22(24,25)19-10-16(18-6-3-9-32-18)28-20-11-17(29-30(19)20)21(31)26-8-7-13-12-27-15-5-2-1-4-14(13)15/h1-6,9-12,27H,7-8H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXDRBDAXAPSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClF2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B3557416.png)

![isopropyl 4-[({[4-allyl-5-(3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3557426.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)

![3-amino-5-chloro-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3557434.png)

![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557438.png)

![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-mesitylacetamide](/img/structure/B3557442.png)

![5-[(4-chlorophenoxy)methyl]-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B3557459.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3557482.png)

![7-[chloro(difluoro)methyl]-5-(2-thienyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557487.png)

![7-[chloro(difluoro)methyl]-N-(3-chloro-4-fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557493.png)

![7-[chloro(difluoro)methyl]-2-(4-morpholinylcarbonyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3557514.png)

![7-[chloro(difluoro)methyl]-N-(2-chloropyridin-3-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557525.png)

![methyl 2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B3557536.png)